molecular formula C15H13N3O4S B2447071 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide CAS No. 2034542-53-3

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide

Cat. No.: B2447071
CAS No.: 2034542-53-3
M. Wt: 331.35
InChI Key: OLYDVNWLVNJQIU-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide (CAS 2034542-53-3) is a synthetic heterocyclic compound with a molecular formula of C15H13N3O4S and a molecular weight of 331.35 g/mol . This complex molecule features a 1,2,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its bioisosteric properties and a wide spectrum of biological activities . The 1,2,4-oxadiazole moiety is recognized for its ability to mimic ester or amide functional groups while offering improved metabolic stability, making it a valuable scaffold in drug discovery efforts . Heterocyclic compounds containing structures like the 1,2,4-oxadiazole and thieno[2,3-c]pyran rings found in this molecule are frequently investigated for their potential pharmacological properties. Such compounds have demonstrated significant research interest in areas including antiviral and antimicrobial research . The specific mechanism of action and full biological profile of this compound are subjects of ongoing scientific investigation, positioning it as a valuable chemical tool for researchers exploring new therapeutic agents. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-8-16-14(22-18-8)12-10-3-5-21-7-11(10)23-15(12)17-13(19)9-2-4-20-6-9/h2,4,6H,3,5,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYDVNWLVNJQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Antioxidant Activity

Research indicates that derivatives of thieno[2,3-c]pyran compounds exhibit significant antioxidant properties. A study demonstrated that thieno[2,3-c]pyrazole compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The protective effects were attributed to their ability to stabilize cellular membranes and reduce oxidative damage .

Anticancer Potential

Compounds containing the thieno[2,3-c]pyran structure have shown promising activity against various cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation in HepG-2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values as low as 4.37 µM . The mechanism of action may involve the inhibition of key signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The biological activity of thieno[2,3-c]pyran derivatives extends to antimicrobial effects. Certain compounds have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduced oxidative damage in erythrocytes
AnticancerInhibition of HepG-2 and A549 cell lines (IC50: 4.37 µM)
AntimicrobialEffective against various bacterial strains

Case Study: Antioxidant Effects in Fish Models

In a controlled study involving Clarias gariepinus (African catfish), the administration of thieno[2,3-c]pyrazole derivatives significantly reduced the percentage of altered erythrocytes compared to controls exposed to toxins. The results indicated a protective role against environmental toxins through antioxidant mechanisms .

The proposed mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Anticancer Mechanism : Inducing apoptosis in cancer cells through modulation of apoptotic pathways and inhibiting DNA synthesis.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide exhibit potent anticancer properties. The mechanisms underlying these effects include:

  • Inhibition of Tubulin Polymerization : This leads to G2/M cell-cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives can significantly inhibit tumor growth in various cancer cell lines such as OVCAR-8 and HCT116 with percent growth inhibitions exceeding 75% .

Antimicrobial Properties

Compounds in the oxadiazole class have demonstrated notable antimicrobial activity against a range of pathogens. The proposed mechanisms include:

  • Disruption of Cell Wall Synthesis : This is particularly effective against Gram-positive bacteria. In vitro studies have shown that related oxadiazole derivatives possess significant inhibitory effects on bacterial growth .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor:

  • Cyclooxygenase Inhibition : Some derivatives exhibit moderate inhibition of cyclooxygenase (COX) enzymes involved in inflammatory processes .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Compound StructureKey SubstituentsBiological Activity
N-(3-methyl)Methyl group on oxadiazoleEnhanced anticancer activity
Halogenated variantsFluorine/Chlorine substituentsIncreased enzyme inhibition

Research Findings and Case Studies

Several studies have provided insights into the pharmacological properties of this compound:

  • Antitumor Studies : Research has demonstrated that related compounds induce apoptosis through caspase activation and inhibit tumor cell migration .
  • Antimicrobial Efficacy : Various derivatives have been tested against both Gram-positive and Gram-negative bacteria with promising results .
  • Cytotoxicity Studies : The cytotoxic effects were evaluated using the NCI/60 cell line panel, revealing significant activity against multiple cancer types .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of cell wall synthesis
COX InhibitionInhibition of cyclooxygenase enzymes

Q & A

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • Tools :
  • SwissADME : Predicts absorption (e.g., high Caco-2 permeability) and CYP450 interactions .
  • ProTox-II : Flags hepatotoxicity risks (e.g., mitochondrial membrane disruption) .
  • Validation : Compare with in vivo rodent studies for bioavailability and hepatic enzyme levels .

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